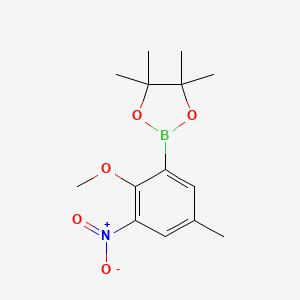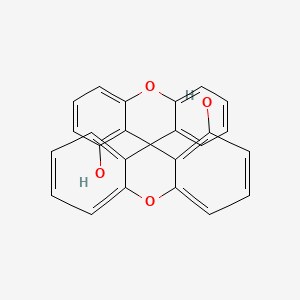
7-(hydroxymethyl)-4-phenylchromen-2-one
Übersicht
Beschreibung
7-(hydroxymethyl)-4-phenylchromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hydroxymethyl)-4-phenylchromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, resorcinol and ethyl acetoacetate are commonly used starting materials, and the reaction is catalyzed by Lewis acids such as aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce production costs. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-(hydroxymethyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 7-Carboxy-4-phenylcoumarin.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
7-(hydroxymethyl)-4-phenylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescence properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, optical brighteners, and other fluorescent materials.
Wirkmechanismus
The mechanism of action of 7-(hydroxymethyl)-4-phenylchromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to specific sites and emitting light upon excitation. This property is exploited in various biochemical assays to monitor enzyme activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
7-Hydroxycoumarin: Exhibits significant biological activities, including anticoagulant and anticancer properties.
4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.
Uniqueness
7-(hydroxymethyl)-4-phenylchromen-2-one stands out due to its unique combination of a hydroxymethyl group and a phenyl group, which enhances its fluorescence properties and broadens its range of applications in scientific research and industry .
Eigenschaften
Molekularformel |
C16H12O3 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c17-10-11-6-7-13-14(12-4-2-1-3-5-12)9-16(18)19-15(13)8-11/h1-9,17H,10H2 |
InChI-Schlüssel |
KCXYXHZKCRSIPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[ethyl(3-hydroxyphenyl)amino]acetate](/img/structure/B8600656.png)


![(+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol](/img/structure/B8600682.png)
![Benzo[b]thiophen-3-amine, 2-phenyl-](/img/structure/B8600687.png)

![3-[5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B8600703.png)



